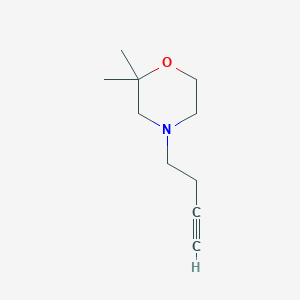
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. For instance, the one-pot synthesis of 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones from secondary 2-chloropyridine-3-carboxamides and aryl isothiocyanates demonstrates the complexity involved in creating such compounds. This method showcases the transformation of 2-chloropyridine derivatives into more complex structures through addition and cyclization reactions (Kobayashi et al., 2009).
Molecular Structure Analysis
The crystal structure of similar compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveals how hydrogen bonds play a crucial role in maintaining the molecular structure. The NH and carbonyl O function of the 4-oxo-1,4-dihydropyridine ring form infinite chains along a specific axis, illustrating the significance of molecular interactions in defining the structure (Xi Shu & S. Long, 2023).
Chemical Reactions and Properties
Diversity-oriented synthesis strategies have been employed to create a variety of derivatives of dihydropyridine compounds. For example, a series of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides were developed, showcasing the ability to introduce different functional groups and achieve a wide range of chemical properties (Baškovč et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure and crystallization behavior. An example is the study on the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, which highlights how different crystalline forms can exist under similar conditions, affecting the compound's physical properties (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide and related compounds can be explored through their reactivity and interaction with other chemical entities. Investigations into the reactivity of similar compounds, such as the study on the improvement in synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, provide insights into optimizing chemical reactions for these complex molecules (Song, 2007).
Scientific Research Applications
Spectroscopic Investigation
A study conducted by Fischer et al. (1988) explored the spectroscopic properties of dihydronicotinamides, which share structural similarities with the compound . The research demonstrated effective conjugation between the dihydropyridine and carboxamide π-systems, indicating potential applications in studying electronic structures and conformational behaviors in similar compounds (Fischer, Fleckenstein, & Hönes, 1988).
Polyamide and Polyimide Synthesis
Yang and Lin (1995) explored the synthesis of aromatic polyamides and polyimides using a monomer with structural resemblance to the subject compound. This research highlights the potential of such compounds in the development of high-performance polymers, given their solubility in polar solvents and thermal stability (Yang & Lin, 1995).
Microwave-Assisted Organic Synthesis
Abdalha et al. (2011) described the use of microwave irradiation in the synthesis of tetrahydrobenzothiophene derivatives, demonstrating the efficiency and versatility of such methodologies in organic synthesis. This study underscores the potential of the compound for facilitating rapid and efficient synthesis of complex organic molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antihypertensive Agents and Coronary Vessel Dilators
Abernathy (1978) discussed the application of 1,4-dihydropyridines, which are structurally similar to the compound , as antihypertensive agents and coronary vessel dilators. This application is pivotal in the pharmaceutical industry, particularly in the development of cardiovascular drugs (Abernathy, 1978).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-11-5-4-7-14(17)13-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHFUHLRUBNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)




![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)


![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
